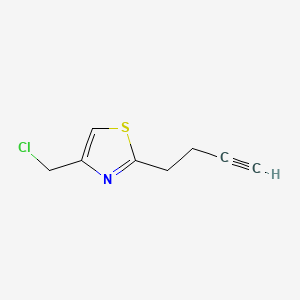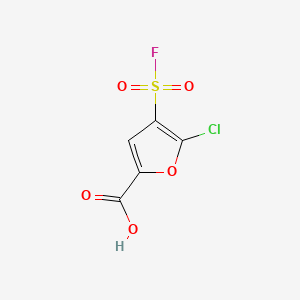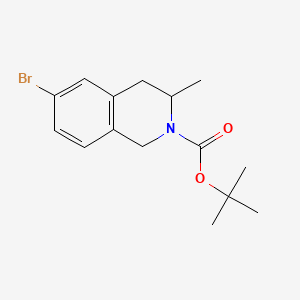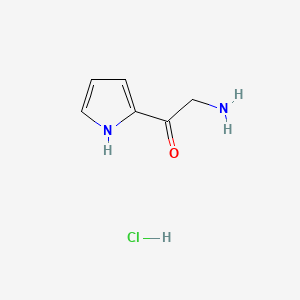
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is an organic compound that is gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. It is also a thiazole, a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry.
Applications De Recherche Scientifique
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry. In medicine, it has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In chemistry, it has been studied for its potential use as a catalyst in organic reactions. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of specific proteins and enzymes.
Mécanisme D'action
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been suggested that the compound may also act as an antioxidant, reducing oxidative stress and protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use in various scientific fields, such as medicine, chemistry, and biochemistry. In the laboratory, the compound has several advantages, such as its low cost, its low toxicity, and its ease of synthesis. However, the compound also has several limitations, such as its low solubility in aqueous solutions, its instability in the presence of light, and its low stability in the presence of oxygen.
Orientations Futures
The potential applications of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole are vast, and there are many directions for future research. For example, further research could investigate the compound’s potential use as an anti-cancer drug and an anti-inflammatory agent. Additionally, further research could investigate the compound’s potential use as a catalyst in organic reactions, as a fluorescent probe for the detection of specific proteins and enzymes, and as an antioxidant. Finally, further research could investigate the compound’s potential use in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of but-3-yn-1-ol with chloromethyl thiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional chlorine atom attached to the ring. Another method involves the reaction of but-3-yn-1-ol with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional nitrogen atom attached to the ring.
Propriétés
IUPAC Name |
2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMKDRKRDCYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)


![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)




